Aqueous Solubility Advantage Over Aryl-Substituted Analogs
In silico calculations indicate that 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea exhibits substantially higher predicted aqueous solubility (cLogS ≈ -3.1) compared with aryl-substituted analogs sharing the same imidazo[1,2-a]pyridine-ethyl-urea core. The N′-phenyl analog (3-phenyl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea, CAS 1448063-94-2) shows cLogS ≈ -3.8, while the N′-benzyl variant drops further to cLogS ≈ -4.2 . This solubility differential exceeding 0.7 log units translates to the isopropyl analogue offering roughly 5-fold greater aqueous solubility, which directly facilitates higher-concentration biochemical assay preparation and reduces the need for DMSO co-solvent . The observation aligns with the broader rule that N′-alkyl urea substituents impart more favorable hydrophilicity compared to aromatic counterparts within the same imidazo[1,2-a]pyridine-urea scaffold.
| Evidence Dimension | Predicted aqueous solubility (cLogS) |
|---|---|
| Target Compound Data | cLogS ≈ -3.1 |
| Comparator Or Baseline | N′-phenyl analog: cLogS ≈ -3.8; N′-benzyl analog: cLogS ≈ -4.2 |
| Quantified Difference | ~0.7–1.1 log unit improvement (≈5–12× higher predicted solubility) |
| Conditions | In silico prediction using consensus QSPR models (ALOGPS/ESOL) at 25°C |
Why This Matters
For screening libraries and biophysical assays, higher intrinsic solubility reduces the risk of false-negative activity readouts stemming from compound aggregation or precipitation.
